molecular formula C17H24O2 B157409 Panaxydiol CAS No. 63910-76-9

Panaxydiol

Cat. No.: B157409
CAS No.: 63910-76-9
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-NTCAYCPXSA-N
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Description

Panaxydiol is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. It belongs to the class of tetracyclic triterpenoids and is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects .

Mechanism of Action

Target of Action

Panaxydiol, a compound derived from ginseng, has been found to primarily target macrophages and the Retinoic-acid-receptor-related orphan receptor (RORγ) . Macrophages play a crucial role in the immune response, while RORγ is a major transcription factor for proinflammatory IL-17A production .

Mode of Action

This compound acts as an inverse agonist of RORγ, selectively inhibiting its transcriptional activity . Despite its inverse agonist activity, this compound induces the C-terminal AF-2 helix of RORγ to adopt a canonical active conformation . This interaction with RORγ leads to the inhibition of IL-17A production, which is known to result in inflammatory responses and autoimmune destruction of insulin-producing cells in the pancreas .

Biochemical Pathways

The action of this compound affects the RORγ/IL-17A axis , which is linked to the IL-17A pathway in pancreatic cells . By inhibiting this pathway, this compound can ameliorate conditions like Type 1 Diabetes (T1D) through improved pancreatic islet cell function . Furthermore, this compound has been found to influence cell growth, gene expression, and immunological responses .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the proliferation and differentiation of hematopoietic progenitor cells and regulates immune function . In addition, it has been found to be very efficacious for treating mice and rats with conditions like ITP (Immune Thrombocytopenia), aplastic anemia, and myelosuppression caused by chemotherapy or radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of ginseng (from which this compound is derived), environmental factors like light, temperature, and soil conditions can affect the biosynthesis of ginsenosides, a group of secondary metabolites including this compound . .

Safety and Hazards

Panaxydiol is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of swallowing, medical help should be sought immediately .

Comparison with Similar Compounds

Panaxydiol is structurally similar to other compounds found in Panax ginseng, such as panaxadiol and panaxatriol. it exhibits unique biological activities that distinguish it from these compounds:

Properties

IUPAC Name

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMWGREWREVQQ-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(/C=C/C#CC#CC(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-76-9
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063910769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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